1H and 13C NMR chemical shift characterization for 4-[1-(Pyridin-4-yl)ethenyl]morpholine
1H and 13C NMR chemical shift characterization for 4-[1-(Pyridin-4-yl)ethenyl]morpholine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Characterization of 4-[1-(Pyridin-4-yl)ethenyl]morpholine
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of 4-[1-(Pyridin-4-yl)ethenyl]morpholine, a compound featuring a confluence of key structural motifs: a pyridine ring, a morpholine heterocycle, and an enamine-like vinyl linkage. Understanding the NMR signature of this molecule is crucial for researchers in medicinal chemistry and materials science, where such scaffolds are of significant interest. This document details the predicted chemical shifts, coupling constants, and structural assignments, explains the underlying principles governing these spectral features, and provides a robust experimental protocol for data acquisition.
Introduction and Molecular Structure
4-[1-(Pyridin-4-yl)ethenyl]morpholine is a substituted enamine where the nitrogen is part of a morpholine ring and the β-carbon is part of a pyridine ring. The electronic properties of this molecule are dictated by the interplay between the electron-donating morpholine nitrogen and the electron-withdrawing pyridine ring, communicated through the ethenyl bridge. This electronic environment creates a unique and predictable set of chemical shifts in its NMR spectra. NMR spectroscopy, by mapping the magnetic environments of ¹H and ¹³C nuclei, allows for the unambiguous confirmation of its structure.[1]
For clarity in spectral assignment, the following standardized numbering system is used throughout this guide.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information on the proton environment. The key to interpretation is understanding how the electronegativity of adjacent atoms and the electronic effects of the aromatic system influence the chemical shift (δ).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~ 8.60 | Doublet (d) | ~ 6.0 | 2H |
| H-3', H-5' | ~ 7.20 | Doublet (d) | ~ 6.0 | 2H |
| H-β | ~ 4.85 | Singlet (s) | - | 1H |
| H-β' | ~ 4.35 | Singlet (s) | - | 1H |
| H-2, H-6 | ~ 3.75 | Triplet (t) | ~ 4.8 | 4H |
| H-3, H-5 | ~ 3.10 | Triplet (t) | ~ 4.8 | 4H |
Interpretation of the ¹H NMR Spectrum:
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Pyridine Ring Protons (H-2'/H-6' and H-3'/H-5'): The protons on the pyridine ring are the most deshielded and appear furthest downfield. The α-protons (H-2', H-6'), being adjacent to the highly electronegative nitrogen atom, are expected around 8.60 ppm. The β-protons (H-3', H-5') resonate at a higher field, approximately 7.20 ppm. Due to the symmetry of the 4-substituted ring, these pairs of protons are chemically equivalent, and they will appear as two distinct doublets, coupling to each other.
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Ethenyl Protons (H-β, H-β'): These two protons are geminal but are diastereotopic due to the planar nature of the double bond and the bulk of the substituents, leading to distinct chemical shifts. The electron-donating effect from the morpholine nitrogen increases the electron density at the β-carbon, shifting these protons significantly upfield compared to typical vinyl protons (~5-6 ppm). They are predicted to appear as two distinct singlets around 4.85 and 4.35 ppm. The geminal coupling (²JHH) in such systems is often very small (< 2 Hz) and may not be resolved.
-
Morpholine Ring Protons (H-2/H-6 and H-3/H-5): The morpholine ring typically adopts a chair conformation at room temperature.[1][2] This leads to two distinct chemical environments for its methylene protons.
-
H-2, H-6: These protons are adjacent to the electronegative oxygen atom, which deshields them, causing them to resonate downfield around 3.75 ppm.[1]
-
H-3, H-5: These protons are adjacent to the nitrogen atom. The nitrogen is less electronegative than oxygen, and its electron-donating character in the enamine system shifts these protons upfield to approximately 3.10 ppm.[1]
-
Both sets of protons are expected to appear as triplets due to coupling with their adjacent methylene neighbors, assuming rapid chair-flipping on the NMR timescale which averages the axial and equatorial environments.
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. Chemical shifts are highly sensitive to the local electronic environment and hybridization.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C-2', C-6' | ~ 150.0 |
| C-4' | ~ 145.0 |
| C-α | ~ 142.0 |
| C-3', C-5' | ~ 121.0 |
| C-β | ~ 85.0 |
| C-2, C-6 | ~ 66.5 |
| C-3, C-5 | ~ 49.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Pyridine Ring Carbons: The carbons of the pyridine ring resonate in the aromatic region. The C-2'/C-6' carbons, adjacent to the nitrogen, are the most deshielded (~150.0 ppm). The quaternary C-4' carbon, being the point of substitution, will also be significantly downfield (~145.0 ppm). The C-3'/C-5' carbons will appear at the highest field among the pyridine carbons, around 121.0 ppm. The chemical shifts of pyridine carbons are known to be solvent-dependent.[3]
-
Ethenyl Carbons (C-α, C-β): This is the most characteristic feature of the spectrum.
-
C-α: This quaternary carbon is deshielded by both the direct attachment to the pyridine ring and the electron-withdrawing effect of the morpholine nitrogen through resonance. It is expected to appear significantly downfield (~142.0 ppm).
-
C-β: Conversely, the terminal C-β is strongly shielded by the electron-donating effect of the morpholine nitrogen (a key feature of enamines), causing it to resonate at an unusually high field for an sp² carbon, around 85.0 ppm.
-
-
Morpholine Ring Carbons (C-2/C-6, C-3/C-5): Similar to the proton spectrum, the two pairs of morpholine carbons are distinct.
-
C-2, C-6: These carbons are bonded to oxygen and are found downfield in the typical range for ethers, around 66.5 ppm.[4][5]
-
C-3, C-5: These carbons, adjacent to the nitrogen, are shifted upfield relative to their oxygen-bound counterparts, appearing around 49.0 ppm.[1][4] N-substitution significantly influences the chemical shifts of these carbons.[1]
-
Experimental Protocol for NMR Characterization
Acquiring high-quality, reproducible NMR data requires meticulous adherence to standardized procedures.[6]
Step-by-Step Methodology:
-
Sample Preparation:
-
Quantity: Weigh 5-10 mg of 4-[1-(Pyridin-4-yl)ethenyl]morpholine for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]
-
Solvent: Select a high-purity deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can influence chemical shifts.[7][8]
-
Procedure: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
-
Data Acquisition:
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Lock and Shim: Insert the sample into the magnet, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).[1]
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.[1]
-
Carefully phase correct the spectrum to ensure all peaks are in the pure absorptive mode.
-
Apply a baseline correction to obtain a flat spectrum.
-
Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
For the ¹H spectrum, integrate the signals to determine the relative ratio of protons.[9]
-
Conclusion
The ¹H and ¹³C NMR spectra of 4-[1-(Pyridin-4-yl)ethenyl]morpholine are characterized by a set of highly distinct and predictable signals. Key diagnostic features include the downfield signals of the pyridine ring protons, the significant upfield shift of the β-vinyl protons and β-vinyl carbon due to the enamine character, and the two distinct sets of signals for the morpholine protons and carbons. A systematic approach to spectral acquisition and interpretation, as outlined in this guide, enables the confident structural verification and purity assessment of this compound, providing essential data for researchers in drug development and chemical sciences.
References
-
Maciel, G. E., & Natterstad, J. J. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1385-1393. Available at: [Link]
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]
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Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). 13C magnetic resonance spectra of a series of methyl and phenyl substituted morpholines, their hydrochlorides, and respective methiodides. Canadian Journal of Chemistry, 54(2), 126-135. Available at: [Link]
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Gholivand, K., & Zare, K. (2006). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 51(3), 973-977. Available at: [Link]
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Pospelova, N. B., & Mokrushin, I. G. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Available at: [Link]
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Lichter, R. L., & Roberts, J. D. (1971). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society, 93(20), 5218-5224. Available at: [Link]
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ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Request PDF. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... ResearchGate. Available at: [Link]
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Chegg. (2017, May 8). Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. The. Chegg.com. Available at: [Link]
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ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]
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LibreTexts Chemistry. (2021). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]
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